(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
(Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:
- A 2,4-dimethoxybenzylidene group at position 2.
- A 6-hydroxy substituent on the benzofuran core.
- A morpholinomethyl group at position 6.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-15-4-3-14(19(12-15)27-2)11-20-21(25)16-5-6-18(24)17(22(16)29-20)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUPZUHUCZPBEN-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
(a) (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Key Differences :
- The benzylidene group has 3,4-dihydroxy substituents instead of 2,4-dimethoxy.
- Impact :
- Higher polarity and water solubility due to hydroxyl groups, leading to improved bioavailability (bioavailability score: 0.55–0.56) compared to methoxy-containing analogs .
- Reduced metabolic stability, as hydroxyl groups are prone to glucuronidation or sulfation.
(b) (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
- Key Differences: 4-Methoxybenzylidene (vs. 2,4-dimethoxy). Methyl group at position 7 (vs. morpholinomethyl). Impact:
- Reduced steric hindrance and electron-donating capacity compared to 2,4-dimethoxy substitution.
Substituent Variations at Position 7
(a) (Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one
- Key Differences: Dimethylaminomethyl group at position 7 (vs. morpholinomethyl). 2-Fluorobenzylidene substituent. Impact:
- Dimethylamine’s smaller size and lower polarity may reduce solubility compared to morpholine.
- Fluorine’s electronegativity enhances metabolic stability but reduces solubility relative to methoxy groups .
(b) BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone)
Research Implications
- Morpholinomethyl vs. Methyl/Dimethylamine: The morpholine ring’s polarity and hydrogen-bonding capacity may enhance target engagement in hydrophilic binding pockets.
- 2,4-Dimethoxy vs. Halogen/Hydroxy : Methoxy groups balance electron donation and metabolic stability, making the target compound a promising candidate for further pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
